molecular formula C14H15FN2O4 B1392663 3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid CAS No. 1242967-03-8

3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid

Cat. No. B1392663
M. Wt: 294.28 g/mol
InChI Key: PNCYUMCTKFJKPT-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid, also known as 4-Fluorobenzyl-2,3-dioxopiperazin-1-ylpropanoic acid, is a synthetic organic compound that is used in various scientific research applications. It is a structural analog of the naturally occurring neurotransmitter glutamate and is commonly referred to as a “glutamate analog.” This compound has been used in numerous studies to investigate the effects of glutamate on various biochemical and physiological processes.

Scientific Research Applications

  • Synthesis and Receptor Binding Studies : Weigl and Wünsch (2002) described the synthesis of chiral non-racemic 3-(dioxopiperazin-2-yl)propionic acid derivatives. They demonstrated the potential of these compounds in receptor binding studies, particularly their affinity for σ1-receptors (Weigl & Wünsch, 2002).

  • Potential Radioligand for Imaging Histamine H3 Receptors : Iwata et al. (2000) synthesized a compound related to 3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid for clinical PET studies as a potential radioligand for imaging histamine H3 receptors (Iwata et al., 2000).

  • Anticancer Activity : Pantelić et al. (2020) investigated novel organotin(IV) compounds with derivatives of 2-(5-arylidene-2,4-dioxothiazolidin-3-yl)propanoic acid, demonstrating significant in vitro anticancer activity against various tumor cell lines (Pantelić et al., 2020).

  • Antitumor-Active Derivatives : Hori et al. (1981) synthesized 1-Benzyl-4-[4-(2-pyridylamino)benzyl]-2, 3-dioxopiperazine derivatives, investigating their structure-activity relationships and antitumor activities, providing insights into the antitumor properties of related compounds (Hori et al., 1981).

  • Antiproliferative Activity : Božić et al. (2017) synthesized novel 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids and evaluated their antiproliferative activity against human cancer cell lines (Božić et al., 2017).

  • Quality Control of Active Pharmaceutical Ingredients : Zubkov et al. (2016) explored the use of analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of 4-oxoquinoline- 3-propanoic acids, which is relevant for the quality assessment of related compounds (Zubkov et al., 2016).

  • Synthesis of Radiolabeled Compounds for Imaging : Mäding et al. (2006) described the synthesis of a potent nonpeptide CCR1 antagonist, relevant to imaging and diagnostic applications (Mäding et al., 2006).

properties

IUPAC Name

3-[4-[(4-fluorophenyl)methyl]-2,3-dioxopiperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O4/c15-11-3-1-10(2-4-11)9-17-8-7-16(6-5-12(18)19)13(20)14(17)21/h1-4H,5-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCYUMCTKFJKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=O)N1CCC(=O)O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
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3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
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3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
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3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
Reactant of Route 5
3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
Reactant of Route 6
3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid

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